molecular formula C20H20ClFN2O2 B11163136 N-(4-chlorobenzyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

N-(4-chlorobenzyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11163136
M. Wt: 374.8 g/mol
InChI Key: GYGHRPJDQRDQGP-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound characterized by the presence of a chlorobenzyl group, a fluorophenyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-lactam.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and an appropriate catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl or fluorophenyl groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(4-chlorobenzyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals targeting specific receptors or enzymes.

    Biology: The compound can be used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

    Materials Science: It can be explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific molecular targets and pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorobenzyl)-N-[2-(4-fluorophenyl)ethyl]amine
  • N-(4-chlorobenzyl)-2-{[(4-fluorophenyl)sulfonyl]amino}propanamide
  • 4-Fluorophenylacetic acid

Uniqueness

N-(4-chlorobenzyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications. The presence of both chlorobenzyl and fluorophenyl groups provides opportunities for various chemical modifications and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H20ClFN2O2

Molecular Weight

374.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H20ClFN2O2/c21-17-5-1-15(2-6-17)12-23-20(26)16-11-19(25)24(13-16)10-9-14-3-7-18(22)8-4-14/h1-8,16H,9-13H2,(H,23,26)

InChI Key

GYGHRPJDQRDQGP-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CCC2=CC=C(C=C2)F)C(=O)NCC3=CC=C(C=C3)Cl

Origin of Product

United States

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